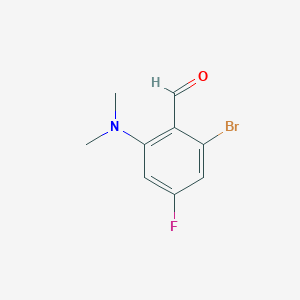

2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-(dimethylamino)-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9-4-6(11)3-8(10)7(9)5-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMKKDYGCKYGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC(=C1)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-fluorobenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts such as palladium or copper complexes.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products

Substitution: Products vary depending on the nucleophile used, such as 2-amino-6-(dimethylamino)-4-fluorobenzaldehyde.

Oxidation: 2-Bromo-6-(dimethylamino)-4-fluorobenzoic acid.

Reduction: 2-Bromo-6-(dimethylamino)-4-fluorobenzyl alcohol.

Scientific Research Applications

It appears that information regarding the applications of "2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde" is limited within the provided search results. However, a similar compound, 2-Bromo-6-fluorobenzaldehyde, is mentioned in the search results and has several applications in organic synthesis and medicinal chemistry . Also, one search result mentions "this compound" .

2-Bromo-6-fluorobenzaldehyde

2-Bromo-6-fluorobenzaldehyde is an important pharmaceutical intermediate used in synthesizing various compounds with diverse therapeutic applications .

Applications:

- Synthesis of Cariporide: 2-Bromo-6-fluorobenzaldehyde is used in the synthesis of Cariporide (HOE-694), a drug developed by Aventis for the prevention and treatment of ischemic heart disease, myocardial infarction, arrhythmia, and stenocardia .

- Synthesis of 4,5-bis-replacement-2-Arylpyrimidines: It serves as a raw material for synthesizing 4,5-bis-replacement-2-Arylpyrimidines compounds, which can be used as conditioning agents for the C5a receptor in mammals, useful in treating multiple inflammation, cardiovascular, and immune system diseases .

- Synthesis of Isoquinoline and Pyridazine Derivatives: 2-Bromo-6-fluorobenzaldehyde is used as a raw material in synthesizing isoquinoline and 3-aryl-5 that the synthetic 1-aryl of raw material-4-replaces and 6-disubstituted pyridazines compound, which can be used for treating arthritis, cancer, cardiovascular disorders, and tetter .

- Synthesis of 2-amino-quinazolines: It is used as a raw material for the synthesis of 2-amino-quinazolines and drug combinations like Ketoconazole, dexamethasone, fludarabine, and raloxifenes for preventing and treating cell proliferation disorders, such as lung cancer, breast cancer, prostate cancer, and leukemia .

- Synthesis of Indyl Carbamide Compounds: 2-Bromo-6-fluorobenzaldehyde can be used as a raw material to synthesize indyl carbamide compounds, which act as antagonists of the vanilloid receptor hypotype 1 (VR1) .

- Synthesis of Indole Derivatives: It is used as a raw material for synthesizing indole derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) to treat diseases like acute cerebral hemorrhage, inflammatory pain, fibromyalgia, neuritis, rheumatic arthralgia, gastrointestinal illness, cancer pain, and sciatica .

- Synthesis of AN2728: 2-Bromo-6-fluorobenzaldehyde is used as a raw material for synthesizing AN2728, a phosphodiesterase (PDE4) inhibitor used to treat psoriasis and dermatitis .

2-Bromo-4-fluorobenzaldehyde

2-Bromo-4-fluorobenzaldehyde is an aldehyde organic substance and can be used as a pesticide intermediate .

Applications:

- 2-bromo-4-fluorobenzaldehyde is an important intermediate used in the synthesis of fluorine-containing drugs and can be used as an important synthetic raw material for prostaglandin D2 inhibitors and other drugs or a synthetic raw material for benzylamine derivatives used to treat depression .

This compound

Mechanism of Action

The mechanism of action of 2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzaldehyde Derivatives

- Electronic Effects: The bromine and fluorine substituents (EWGs) increase electrophilicity at the aldehyde group, facilitating nucleophilic additions. The dimethylamino group (EDG) enhances resonance stabilization, which may modulate reactivity in condensation reactions compared to simpler fluorobenzaldehydes .

Condensation Reactions

- 4-Fluorobenzaldehyde (): Widely used in Erlenmeyer reactions to form oxazolones (e.g., 4-arylidene-5(4H)-oxazolones) and hydrazones. Its unhindered structure allows high yields in these transformations .

- This compound: The bromine atom enables further functionalization (e.g., cross-coupling via Suzuki-Miyaura), while the dimethylamino group may stabilize intermediates in Schiff base formation. However, steric hindrance could reduce reaction rates compared to 4-fluorobenzaldehyde .

Coordination Chemistry

- Dimethylamino-containing ligands (): Analogous dimethylamino-substituted ligands (e.g., Au(III) cyclometalated complexes) exhibit strong metal-binding affinity and biological activity. The aldehyde group in the target compound could serve as a chelating site for transition metals, similar to terpyridine derivatives .

Biological Activity

2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde is a synthetic organic compound notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and microbial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The structure of this compound includes a bromine atom, a dimethylamino group, and a fluorobenzaldehyde moiety. These functional groups are critical for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound primarily involves enzyme inhibition and modulation of signaling pathways. The dimethylamino group enhances its lipophilicity, allowing for better cellular uptake and interaction with various molecular targets.

Target Enzymes

- Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid biosynthesis. Inhibition of ACC by this compound can lead to decreased lipid synthesis, which is beneficial in cancer treatment as many tumors rely on fatty acids for growth.

- Kinases : Preliminary studies suggest that this compound may also inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Biological Activity

Recent studies have demonstrated the following biological activities:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's effectiveness varies with the type of microorganism.

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with breast and prostate cancers.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on HeLa cells (cervical cancer). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

- Microbial Inhibition : In another study, the compound was tested against Candida albicans and exhibited moderate antifungal activity. The study highlighted the potential for developing new antifungal agents based on this compound's structure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilic nature. Studies indicate that the compound is metabolized primarily in the liver, with renal excretion being the main route for elimination.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-6-(dimethylamino)-4-fluorobenzaldehyde?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde scaffold. For bromo and fluoro substituents, direct halogenation (e.g., electrophilic substitution or directed ortho-metalation) is common. The dimethylamino group can be introduced via nucleophilic substitution (e.g., using dimethylamine under basic conditions) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). A key challenge is regioselectivity; protecting groups (e.g., formyl protection via acetal formation) may be required to avoid side reactions. Literature reports for analogous compounds suggest yields ranging from 51% to 90% depending on reaction optimization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally similar aldehydes (e.g., 4-bromo-2-fluorobenzaldehyde), this compound likely poses hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) . Recommended precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Consult a physician if exposed .

Q. Which analytical techniques are most effective for characterization?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and purity (e.g., aromatic protons and aldehyde signals).

- X-ray Crystallography : Resolve crystal structure using SHELX programs, particularly for verifying stereochemistry in derivatives .

- HPLC/MS : Assess purity (>95%) and detect trace impurities, as noted in catalog specifications for related bromo-fluorobenzaldehydes .

Advanced Research Questions

Q. How can conflicting yield data from different synthesis protocols be systematically evaluated?

- Methodological Answer : Discrepancies (e.g., 51% vs. 90% yields) arise from variables such as:

- Catalyst Loading : Pd-based catalysts may require precise stoichiometry.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose sensitive intermediates.

- Reaction Time/Temperature : Ultrasound-assisted reactions (e.g., 45 minutes) can improve efficiency vs. thermal reflux (4 hours), as demonstrated in aldehyde-amine condensations .

- Analytical Validation : Cross-check yields via independent methods (e.g., gravimetric analysis vs. NMR integration).

Q. What strategies optimize regioselectivity during dimethylamino and bromo group installation?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent unwanted electrophilic substitution at the para position.

- Directed Metalation : Use directing groups (e.g., lithium bases) to position bromine at C2, followed by dimethylamination at C6 via SNAr (nucleophilic aromatic substitution) under controlled pH .

- Cross-Coupling : Employ Pd-catalyzed C-N coupling for dimethylamino group introduction after bromination, leveraging steric and electronic effects of fluorine to direct reactivity .

Q. How do electron-withdrawing/donating substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine (EWG) : Enhances electrophilicity of adjacent positions, facilitating nucleophilic attack (e.g., in SNAr reactions).

- Bromine (Leaving Group) : Stabilizes transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Dimethylamino (EDG) : Activates the ring toward electrophilic substitution but may deactivate metal-catalyzed steps unless carefully modulated.

Studies on 4-fluorobenzaldehyde demonstrate that fluorine’s inductive effects accelerate imine formation, which could inform analogous reactions with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.